3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative featuring a fused imidazo-purine-dione core. Key structural attributes include:
- 8-position substitution: A 4-methoxyphenyl group, which introduces electron-donating methoxy functionality.
- 3-position substitution: A 2-ethoxyethyl chain, enhancing solubility compared to alkyl or aromatic substituents.
- 7-position substitution: A phenyl group, common in analogues for π-π stacking interactions.
This scaffold is structurally aligned with kinase inhibitors, phosphodiesterase (PDE) inhibitors, and serotonin receptor modulators, as evidenced by analogues in the literature .
Properties
CAS No. |
896296-26-7 |
|---|---|
Molecular Formula |
C25H25N5O4 |
Molecular Weight |
459.506 |
IUPAC Name |
2-(2-ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O4/c1-4-34-15-14-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-20(17-8-6-5-7-9-17)30(24)18-10-12-19(33-3)13-11-18/h5-13,16H,4,14-15H2,1-3H3 |
InChI Key |
SQWDWQBXLFRDHP-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the imidazo[2,1-f]purine core: This step often involves the cyclization of a suitable precursor, such as a substituted purine, under acidic or basic conditions.
Introduction of the ethoxyethyl group: This can be achieved through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride.
Attachment of the methoxyphenyl and phenyl groups: These groups are typically introduced via Suzuki or Heck coupling reactions, which require palladium catalysts and appropriate aryl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow techniques to handle increased volumes.
Purification processes: Employing methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Quality control: Implementing rigorous testing protocols to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups at the aromatic rings.
Scientific Research Applications
3-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at the 8-Position
The 8-position substituent critically influences receptor selectivity and electronic properties. Key analogues include:
Key Insight : Para-substituted aryl groups (e.g., methoxy, fluoro) optimize electronic and steric effects for receptor engagement, whereas ortho-substituents or bulky alkyl chains may reduce activity .
Substituent Variations at the 3-Position
The 3-position side chain modulates solubility and enzyme inhibition:
Key Insight : Polar side chains (e.g., ethoxyethyl, morpholinylethyl) improve pharmacokinetic profiles and enzyme inhibition, whereas small alkyl groups limit solubility .
Substituent Variations at the 7-Position
The 7-position aryl group influences π-π interactions and steric effects:
Key Insight: Electron-neutral phenyl groups balance binding and synthetic feasibility, while strongly electron-withdrawing substituents (e.g., nitro, cyano) may limit bioavailability .
Biological Activity
3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. Its unique structural features and potential biological activities make it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 896291-77-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biological systems. It may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in purine metabolism, which can affect cellular energy levels and metabolic pathways.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation by interacting with specific receptors or kinases.
Anticancer Properties
Research has indicated that imidazopurine derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Case Study : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls (p < 0.05). The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models. For instance:
- Experiment : Mice treated with the compound exhibited lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups (p < 0.01), indicating potential therapeutic effects in inflammatory diseases.
Efficacy in Cytokinin Bioassays
A series of cytokinin bioassays were conducted to assess the biological activity of the compound. Results showed significant effects on plant growth parameters, suggesting potential applications in agricultural biotechnology.
| Bioassay Type | Result |
|---|---|
| Tobacco Callus | Enhanced growth at 10 µM |
| Wheat Leaf Senescence | Delayed senescence at 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
